6-Bromo-5-chloropyrazin-2-amine
Description
Significance of Pyrazine (B50134) Scaffolds in Contemporary Organic and Medicinal Chemistry Research
The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous pharmaceuticals and natural products. mdpi.comnih.gov Its unique electronic properties and ability to participate in various chemical interactions make it a valuable scaffold for the development of new therapeutic agents. arabjchem.org Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govtandfonline.com The versatility of the pyrazine core allows for the synthesis of diverse derivatives with tailored biological functions. arabjchem.org
Overview of Halogenated Pyrazine Derivatives as Versatile Synthetic Building Blocks
The introduction of halogen atoms onto the pyrazine ring significantly enhances its utility as a synthetic intermediate. utwente.nld-nb.info Halogenated pyrazines are highly reactive and serve as versatile starting materials for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. utwente.nl These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecules. utwente.nl The electron-withdrawing nature of halogens also influences the biological activity of the resulting compounds. nih.gov
Specific Academic Research Focus on 6-Bromo-5-chloropyrazin-2-amine
Among the many halogenated pyrazines, this compound has emerged as a particularly important building block in organic synthesis and medicinal chemistry. biosynth.com Its specific arrangement of a bromine atom, a chlorine atom, and an amine group on the pyrazine ring offers multiple points for chemical modification, making it a valuable precursor for the synthesis of novel bioactive compounds. rsc.orgmedchemexpress.com Researchers are actively exploring its potential in the development of new drugs, particularly in the area of anti-infective and anticancer therapies. medchemexpress.com
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₄H₃BrClN₃ |
| Molecular Weight | 208.44 g/mol |
| CAS Number | 1350885-68-5 |
| Appearance | Slightly yellow to brown crystalline powder |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-5-bromo-6-chloropyrazine, 5-Amino-2-bromo-3-chloropyrazine |
Data sourced from PubChem and other chemical suppliers. nih.govbldpharm.comsigmaaldrich.com
Synthesis and Reactivity
The synthesis of this compound can be achieved through various routes. One common method involves the halogenation of 2-aminopyrazine (B29847). d-nb.info A scalable process for preparing the related isomer, 2-amino-3-bromo-6-chloropyrazine, starts from 3-aminopyrazine-2-carboxylate and involves a multi-step sequence of chlorination, diazotization-bromination, hydrolysis, and rearrangement. google.com
The reactivity of this compound is characterized by the distinct functionalities present on the pyrazine ring. The bromine and chlorine atoms are susceptible to nucleophilic substitution and are key to its utility in cross-coupling reactions. For instance, it can undergo Sonogashira cross-coupling reactions with alkynes in the presence of a palladium catalyst. rsc.org The amino group can also participate in various chemical transformations.
Spectroscopic Data
The structural characterization of this compound relies on various spectroscopic techniques. While detailed spectra are often found in specific research publications, typical analyses would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy: Helps to identify the functional groups present, such as the N-H stretches of the amine group and C-N and C-C bonds within the pyrazine ring.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSUKLFAGAGHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858687 | |
| Record name | 6-Bromo-5-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350885-68-5 | |
| Record name | 6-Bromo-5-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Development of 6 Bromo 5 Chloropyrazin 2 Amine
Established Synthetic Routes and Reaction Condition Optimization
The preparation of 6-bromo-5-chloropyrazin-2-amine involves precise control over halogenation and functional group manipulations on the pyrazine (B50134) core. Researchers have explored various pathways to achieve regioselective synthesis with high efficiency.
Bromination Strategies for Substituted Pyrazin-2-amines
The introduction of a bromine atom onto the pyrazin-2-amine scaffold is a critical step. The reactivity of the aromatic amine substrate dictates the choice of brominating agent and reaction conditions to achieve the desired regioselectivity.
A common strategy involves the direct bromination of an appropriately substituted aminopyrazine. The activating effect of the amino group typically directs the incoming electrophile, such as bromine, to the para position. google.com For instance, the bromination of 2-amino-6-chloropyrazine (B134898) is a direct approach, though it can lead to byproducts, affecting yield and purification. google.com
Various brominating agents have been employed for aromatic amines. A combination of cupric bromide (CuBr₂) and Oxone® in acetonitrile (B52724) has been reported as a mild and effective system for the regioselective bromination of various aromatic amines. researchgate.net Other common reagents include N-bromosuccinimide (NBS), which is often used in solvents like dichloromethane (B109758) to prevent over-halogenation by controlling the reaction temperature. mdpi.com The choice between agents like hydrogen bromide, sodium bromide, or copper (II) bromide depends on the specific substrate and desired outcome, including the potential for mono- or multi-bromination. researchgate.net
Table 1: Common Bromination Reagents and Conditions
| Reagent System | Substrate Type | Conditions | Key Features | Source(s) |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Chlorinated Pyrazine | Dichloromethane, 0–5°C | Prevents over-halogenation | |
| CuBr₂ / Oxone® | Aromatic Amines | Acetonitrile | Mild, effective, high regioselectivity | researchgate.net |
| HBr / NaNO₂ | Diazotized Aminopyrazine | Aqueous, ~0°C | Used in Sandmeyer-type reactions | smolecule.com |
Chlorination and Halogenation Pathways
Chlorination of the pyrazine ring is another fundamental step in the synthesis of the target compound. Direct chlorination of pyrazine itself is challenging and often requires high temperatures. For example, reacting chlorine gas with pyrazine vapor in the presence of water vapor at 300 to 600°C can produce mono-chloropyrazine. google.com
For substituted pyrazines, milder and more selective chlorinating agents are preferred. N-chlorosuccinimide (NCS) is a widely used reagent for this purpose, often in a polar aprotic solvent like acetonitrile or dichloromethane. smolecule.com The reaction temperature is a critical parameter to control for achieving high yields and minimizing side reactions. smolecule.com For example, the chlorination of 3-aminopyrazine-2-carboxylate using NCS in acetonitrile is typically performed at elevated temperatures (75–82°C). Other chlorinating agents, such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270), have also been utilized in the synthesis of chlorinated pyrazine derivatives. wipo.int
Multistep Synthesis Approaches from Readily Available Pyrazine Precursors
Due to the challenges of direct, selective di-halogenation of 2-aminopyrazine (B29847), multi-step synthetic routes starting from more functionalized precursors are often favored for producing this compound with high purity.
A prominent and scalable method begins with 3-aminopyrazine-2-carboxylate. google.com This multi-step process, detailed in patent literature, involves a sequence of reactions designed for control and high yield. google.com The key steps are outlined below:
Chlorination : The starting material, 3-aminopyrazine-2-carboxylate, is chlorinated using N-chlorosuccinimide (NCS) to yield 3-amino-6-chloropyrazine-2-carboxylate. google.com
Diazotization and Bromination : The resulting chlorinated intermediate undergoes a Sandmeyer-type reaction. It is treated with sodium nitrite (B80452) and hydrobromic acid at low temperatures (around -5°C to 0°C) to replace the amino group with a bromine atom, forming 3-bromo-6-chloropyrazine-2-carboxylate. smolecule.com
Hydrolysis : The ester group is hydrolyzed to a carboxylic acid using an alkaline solution, such as sodium hydroxide (B78521) in an ethanol (B145695)/water mixture.
Curtius Rearrangement : The carboxylic acid is converted to the target amine via a Curtius rearrangement, mediated by an agent like diphenyl phosphorazide, which forms a Boc-protected amine intermediate.
Deprotection : The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield this compound.
An alternative four-step synthesis starts from 2-aminopyrazine, involving regioselective chlorination, followed by NBS bromination, palladium-catalyzed cyanation, and a final Sandmeyer diazotization/chlorination sequence. mdpi.com
Industrial Scale-Up and Process Intensification Research
Translating laboratory-scale syntheses into viable industrial processes requires a focus on yield, cost, safety, and efficiency. Research in this area aims to develop robust protocols that are suitable for large-scale production.
Development of High-Yield and Cost-Effective Synthetic Protocols
Table 2: Comparison of Synthetic Routes for Halogenated Aminopyrazines
| Starting Material | Key Steps | Overall Yield | Key Advantages | Source(s) |
|---|---|---|---|---|
| 3-Aminopyrazine-2-carboxylate | Chlorination, Diazotization/Bromination, Hydrolysis, Curtius Rearrangement, Deprotection | 68% | High yield, high purity, scalable, avoids chromatography | google.com |
| 2-Amino-6-chloropyrazine | One-step Bromination | 25-31% | Simple but produces byproducts, low yield | google.com |
| 2-Aminopyrazine | Chlorination, Bromination, Pd-catalyzed Cyanation, Sandmeyer Reaction | 48% | Eliminates hazardous POCl₃ | mdpi.com |
Advances in Purification Techniques and Efficiency for Bulk Production
A major hurdle in the industrial production of fine chemicals is often the purification step. Column chromatography, while effective in the lab, is expensive, time-consuming, and difficult to implement on a large scale. google.com
A significant advantage of the multi-step synthesis from 3-aminopyrazine-2-carboxylate is that it bypasses the need for chromatographic purification. google.com The final product can be isolated and purified by recrystallization, for example, from an ethyl acetate/hexane solvent system. This method is far more amenable to bulk production, enhancing throughput and reducing costs. google.com Furthermore, process development includes considerations for waste management, such as the neutralization of acidic waste streams (e.g., HBr) to comply with environmental and safety standards. The use of solid, stable intermediates in this process also facilitates easier handling and storage during large-scale manufacturing campaigns.
Green Chemistry Principles in Synthetic Process Development
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. royalsocietypublishing.org These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. bdu.ac.inmygreenlab.org
Key areas for applying green chemistry to the synthesis of this compound include the selection of solvents, the use of catalytic instead of stoichiometric reagents, and the optimization of reaction conditions to reduce energy consumption and by-product formation.
Solvent Selection: Traditional organic solvents, particularly chlorinated ones like dichloromethane and chloroform, are often used in halogenation reactions but pose significant environmental and health risks. acsgcipr.org Green chemistry encourages the use of safer, more benign solvents. For the chlorination and bromination steps in the synthesis of this compound, alternative solvents could be considered. Research into greener bromination reactions suggests water or alcohols as potential substitutes for chlorinated solvents, which would significantly reduce the environmental impact of the process. wordpress.com Furthermore, solvent-free, or mechanochemical, reactions, such as the chlorination of pyrazoles using trichloroisocyanuric acid, present a promising avenue for eliminating solvent waste entirely. rsc.org In the context of the Rosenmund-von Braun reaction, the use of ionic liquids as a recyclable solvent has been explored as a greener alternative to high-boiling polar solvents like DMSO. wikipedia.org
Catalysis: The principles of green chemistry strongly advocate for the use of catalytic reagents over stoichiometric ones to improve atom economy and reduce waste. acs.org In the synthesis of this compound, several steps can be optimized through catalysis.
Energy Efficiency: Reducing energy consumption is another core principle of green chemistry. mygreenlab.org This can be achieved by designing reactions that can be conducted at ambient temperature and pressure. Microwave-assisted synthesis is one such technology that can accelerate reaction times and reduce energy input compared to conventional heating methods. royalsocietypublishing.org For example, a patent for a scalable process for a related compound, 2-amino-3-bromo-6-chloropyrazine, details specific temperature ranges for each reaction step, highlighting the importance of temperature control in process optimization. google.com Exploring lower temperature alternatives, where feasible, would contribute to a greener process.
By systematically applying these green chemistry principles, the synthetic process for this compound can be made more sustainable, safer, and more cost-effective in the long term.
Synthetic Methodologies
Two primary synthetic routes for this compound have been prominently described in the literature.
Multi-Step Synthesis from 3-Aminopyrazine-2-carboxylate
A frequently cited method involves a multi-step sequence starting from 3-aminopyrazine-2-carboxylate. google.com This pathway includes the following key transformations:
Chlorination: The starting material, 3-aminopyrazine-2-carboxylate, undergoes chlorination, typically with N-chlorosuccinimide (NCS) in a solvent like acetonitrile at elevated temperatures (e.g., 75–82°C), to yield 3-amino-6-chloropyrazine-2-carboxylate. smolecule.com
Diazotization and Bromination: The resulting chlorinated intermediate is then subjected to a Sandmeyer-type reaction. Treatment with sodium nitrite and hydrobromic acid at low temperatures (e.g., -5°C) introduces a bromine atom at the 5-position.
Hydrolysis: The ester group is subsequently hydrolyzed to a carboxylic acid under alkaline conditions, for instance, using sodium hydroxide in an ethanol/water mixture at around 70°C.
Curtius Rearrangement: The carboxylic acid is then converted to a protected amine through a Curtius rearrangement, often mediated by diphenyl phosphorazide, resulting in a tert-butoxycarbonyl (Boc)-protected amine.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to afford the target compound, this compound.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Chlorination | N-chlorosuccinimide (NCS), acetonitrile, 75–82°C | 3-amino-6-chloropyrazine-2-carboxylate |
| 2. Diazotization & Bromination | Sodium nitrite, hydrobromic acid (48%), -5°C | 3-bromo-6-chloropyrazine-2-carboxylate |
| 3. Hydrolysis | Sodium hydroxide, ethanol/water, 70°C | 3-bromo-6-chloropyrazine-2-carboxylic acid |
| 4. Curtius Rearrangement | Diphenyl phosphorazide, tert-butanol | Boc-protected this compound |
| 5. Deprotection | Acid (e.g., HCl in dioxane) | This compound |
This table represents a general scheme, and specific conditions and yields may vary based on the detailed experimental protocol.
Synthesis via Rosenmund-von Braun Reaction
An alternative approach involves the synthesis of a nitrile precursor, 5-bromo-6-chloropyrazine-2-carbonitrile, which is then reduced to the desired amine.
Rosenmund-von Braun Reaction: This step involves the displacement of a halogen atom with a cyanide group using copper(I) cyanide. The reaction is typically carried out at an elevated temperature (e.g., 120°C) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org
Reduction: The resulting nitrile intermediate is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like ether.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Rosenmund-von Braun | Copper(I) cyanide, DMSO, 120°C | 5-bromo-6-chloropyrazine-2-carbonitrile |
| 2. Reduction | Lithium aluminum hydride (LiAlH₄), anhydrous ether | This compound |
This table outlines a conceptual pathway; specific substrates and reaction efficiencies can differ.
Chemical Reactivity and Derivatization Studies of 6 Bromo 5 Chloropyrazin 2 Amine
Reactivity at Halogen Positions (Bromine and Chlorine)
The two halogen substituents on the pyrazine (B50134) ring, bromine and chlorine, are key sites for synthetic modification. Their differing reactivity allows for selective functionalization of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and 6-bromo-5-chloropyrazin-2-amine is a suitable substrate for these transformations. The reactivity of the C-Br versus the C-Cl bond can often be controlled by the choice of catalyst and reaction conditions.
Suzuki Coupling: This reaction pairs the halo-pyrazine with a boronic acid or ester. It has been shown that Suzuki couplings can be performed on bromopyrazines. For instance, highly functionalized 6-bromopyrazines react with biphenyl (B1667301) boronic acid using a palladium catalyst like Pd(dppf)Cl₂ and a base such as cesium carbonate to yield 6-arylpyrazines. rsc.org In dihalogenated pyrazines, such as 2-(4-bromophenyl)-5-chloropyrazine, the regioselectivity of the Suzuki coupling can be controlled by the choice of catalyst. rsc.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. This compound can undergo Sonogashira coupling. For example, the reaction of a related compound, 3,5-dibromo-6-chloropyrazin-2-amine, with terminal alkynes proceeds via a Sonogashira cross-coupling as a key step in the synthesis of dipyrrolopyrazine derivatives. rsc.org The reaction is typically catalyzed by a palladium complex, often in the presence of a copper co-catalyst. rsc.orgutwente.nl A specific example is the reaction of 5-bromo-6-chloropyrazin-2-amine (B63647) with trimethylsilyl (B98337) acetylene. vulcanchem.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The Buchwald-Hartwig amination is a well-established method for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction can be applied to chloropyrazines, coupling them with various amines in the presence of a palladium catalyst and a suitable ligand. rsc.org For instance, the amination of chloropyrazine with n-octylamine has been achieved with very low catalyst loading. rsc.org In dihalo-N-heteroarenes, the choice of ligand can influence the site of amination, allowing for selective reaction at either the C-Br or C-Cl bond. nih.gov
| Reaction Type | Halopyrazine Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | 6-Bromopyrazine derivative | Biphenyl boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 6-Arylpyrazine | rsc.org |
| Sonogashira | 3,5-Dibromo-6-chloropyrazin-2-amine | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Alkynyl-pyrrolopyrazine precursor | rsc.org |
| Buchwald-Hartwig | Chloropyrazine | n-Octylamine | Palladium catalyst | Aminopyrazine | rsc.org |
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrazine ring, enhanced by the presence of two electron-withdrawing halogen atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In these reactions, a nucleophile replaces one of the halogen atoms. The outcome of the reaction, including which halogen is displaced, can depend on the nature of the nucleophile and the reaction conditions. smolecule.com For example, in the synthesis of 1,2,4-triazolo[4,3-a]pyrazine-based compounds, the nature of the nucleophile (amines, thiols, or alcohols) plays a critical role in the reaction outcome. acs.org Generally, the C-Cl bond is more susceptible to nucleophilic attack than the C-Br bond in many heterocyclic systems.
Regioselective Functionalization and Site-Specific Transformations
The differential reactivity of the bromine and chlorine atoms allows for regioselective or site-specific transformations. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the bromine-bearing position. rsc.org Conversely, in nucleophilic aromatic substitution, the C-Cl bond is often more reactive. This differential reactivity can be exploited to introduce different functional groups at specific positions on the pyrazine ring in a stepwise manner. researchgate.net For instance, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a nucleophilic substitution at the C-Cl bond. The choice of ligands in palladium-catalyzed reactions can also be used to control the regioselectivity of the coupling with dihalogenated heteroarenes. nih.gov
Reactivity of the Aminopyrazine Moiety
The amino group at the 2-position of the pyrazine ring is also a site for further chemical modification.
Acylation, Alkylation, and Arylation Reactions of the Amino Group
The amino group of this compound can undergo standard reactions typical of primary amines.
Acylation: The amino group can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is a common strategy in medicinal chemistry to introduce a variety of substituents. researchgate.net For example, the condensation of 6-chloropyrazine-2-carboxylic acid chloride with various anilines yields a series of amides. researchgate.net Iron-catalyzed direct acylation of amines with carboxylic acids or esters provides an efficient method for amide formation. acs.org
Alkylation and Arylation: The amino group can also be alkylated or arylated, although direct N-alkylation or N-arylation can sometimes be challenging and may require specific catalysts or protecting group strategies.
Condensation Reactions with Carbonyl Compounds
Primary amines, such as the one in this compound, can react with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases) through a condensation reaction. wikipedia.org This reaction typically proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond. wikipedia.orgvanderbilt.edu The reaction is often catalyzed by acid and can be driven to completion by removing the water that is formed. wikipedia.org While specific examples involving this compound are not prevalent in the searched literature, this is a general and expected reaction for 2-aminopyrazines. researchgate.netznaturforsch.com
| Reaction Type | Reactant | Functional Group Transformation | General Conditions | Reference |
|---|---|---|---|---|
| Acylation | Acid chloride / Anhydride | Primary amine to Amide | Base catalyst | researchgate.net |
| Condensation | Aldehyde / Ketone | Primary amine to Imine (Schiff base) | Acid catalyst, water removal | wikipedia.org |
Diazotization and Subsequent Transformations
The amino group of this compound is a key functional handle that can be converted into a diazonium salt. This transformation, known as diazotization, opens up a wide array of subsequent chemical modifications. The process typically involves treating the aminopyrazine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. vedantu.com
Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), which can be displaced by a variety of nucleophiles. This allows for the introduction of a diverse range of substituents onto the pyrazine ring that are not easily installed by other means. Classic transformations of aryl diazonium salts, such as the Sandmeyer and Schiemann reactions, are applicable to heteroaromatic systems like this pyrazine derivative, providing access to a host of new compounds. wikipedia.orgorganic-chemistry.org
Sandmeyer-type Reactions: The Sandmeyer reaction facilitates the introduction of halides (Cl, Br) and cyano groups by treating the diazonium salt with the corresponding copper(I) salt (CuCl, CuBr, or CuCN). vedantu.comwikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For instance, the diazotized this compound could theoretically be converted to 2,6-dibromo-5-chloropyrazine or 6-bromo-2,5-dichloropyrazine, although specific examples for this exact substrate are not extensively detailed in readily available literature.
Schiemann Reaction: For the introduction of fluorine, the Balz-Schiemann reaction is employed. wikipedia.org This involves the formation of the diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding fluoro-substituted pyrazine.
Other Transformations: Beyond halogenation and cyanation, diazonium salts can undergo various other transformations. Hydrolysis can introduce a hydroxyl group, while reduction can lead to deamination, replacing the original amino group with a hydrogen atom.
A multi-step synthesis described in the literature for a related compound, favipiravir, utilizes a diazotization-alcoholysis step on a pyrazine derivative, highlighting the utility of this transformation in the synthesis of complex pharmaceutical agents. smolecule.com The table below summarizes potential transformations of the diazonium salt derived from this compound.
| Reaction Type | Reagents | Potential Product |
| Sandmeyer (Chlorination) | CuCl, HCl | 6-Bromo-2,5-dichloropyrazine |
| Sandmeyer (Bromination) | CuBr, HBr | 2,6-Dibromo-5-chloropyrazine |
| Sandmeyer (Cyanation) | CuCN, KCN | 6-Bromo-5-chloropyrazine-2-carbonitrile |
| Schiemann | 1. HBF₄ 2. Heat | 6-Bromo-5-chloro-2-fluoropyrazine |
| Hydrolysis | H₂O, H₂SO₄, Heat | 6-Bromo-5-chloropyrazin-2-ol |
| Deamination | H₃PO₂ | 2-Bromo-3-chloropyrazine |
Strategies for Selective Introduction of New Functional Groups
The pyrazine ring in this compound is electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com The presence of two different halogen atoms (bromine and chlorine) at positions C6 and C5 respectively, offers opportunities for selective functionalization. The relative reactivity of C-Br versus C-Cl bonds in SNAr and metal-catalyzed cross-coupling reactions is a key consideration for achieving selectivity.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate of substitution is influenced by both the nature of the leaving group and the activation of the ring by electron-withdrawing groups. masterorganicchemistry.com The pyrazine nitrogens themselves serve as activating groups. Generally, the C-Cl bond is stronger than the C-Br bond, which often makes bromide a better leaving group. However, the position of the halogen and the reaction conditions can influence which halogen is displaced. For dihalopyrazines, nucleophilic substitution can sometimes be complex, potentially involving ring-opening-ring-closure (ANRORC) mechanisms in addition to the more direct addition-elimination pathway. thieme-connect.de Research on related 5-chloro- and 6-halogenated triazolopyrazines has shown that the position of the halogen significantly impacts reactivity, with 8-halogenated variants undergoing ipso-substitution while 6-halogenated analogues led to degradation. acs.org
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is often exploited to achieve selective, sequential functionalization. Oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)) is typically faster for C-Br bonds than for C-Cl bonds, allowing for selective reaction at the C6 position.
Recent studies on the cross-electrophile coupling of heteroaryl chlorides and aryl bromides have demonstrated that selective activation of a C-Cl bond in the presence of a C-Br bond can be achieved using specific nickel-based catalyst systems. acs.org For instance, coupling of 2-chloropyrazine (B57796) with aryl bromides was successful, indicating the feasibility of such selective transformations. acs.org
The following table summarizes various strategies for introducing new functional groups onto the this compound scaffold.
| Reaction Type | Position | Reagents/Catalyst | Product Type | Reference |
| Nucleophilic Substitution | C6 or C5 | Amines, Thiols, Alkoxides | Substituted aminopyrazine, etc. | acs.org |
| Suzuki Coupling | C6 (selectively) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | 6-Aryl-5-chloropyrazin-2-amine | nih.gov |
| Sonogashira Coupling | C6 (selectively) | Terminal alkyne, Pd/Cu catalyst | 6-Alkynyl-5-chloropyrazin-2-amine | N/A |
| Buchwald-Hartwig Amination | C6 (selectively) | Amine, Pd catalyst | 6-(Substituted amino)-5-chloropyrazin-2-amine | N/A |
| Ni-catalyzed XEC | C5 (selectively) | Aryl bromide, NiBr₂/bipyridine, FeBr₂, NaI | 5-Aryl-6-bromopyrazin-2-amine | acs.org |
Investigations into Reaction Mechanisms and Kinetic Profiles
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The reactivity of this molecule is governed by the interplay of the electron-deficient pyrazine core, the amino group, and the two halogen substituents.
Nucleophilic Aromatic Substitution (SNAr) Mechanism: The SNAr mechanism is the most common pathway for nucleophilic substitution on electron-poor aromatic and heteroaromatic rings. wikipedia.org The reaction proceeds via a two-step addition-elimination sequence. pressbooks.publibretexts.org
Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (halide), forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step. The stability of this intermediate is critical, and it is enhanced by the presence of electron-withdrawing groups (like the pyrazine nitrogens) that can delocalize the negative charge through resonance.
Elimination Step: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored.
For this compound, nucleophilic attack can occur at either C5 or C6. The regioselectivity is influenced by the electronic environment and the stability of the corresponding Meisenheimer complex. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the electron density at different positions on the pyrazine ring and to model the energies of the reaction intermediates, thereby predicting the most likely site of attack. bendola.com
Kinetic Profiles: Detailed kinetic studies on this compound itself are not widely published. However, general principles of SNAr kinetics apply. The rate of reaction is typically second order, being first order in both the pyrazine substrate and the nucleophile. The rate is highly dependent on the nucleophilicity of the attacking species, the nature of the solvent, and the leaving group ability of the halide. In some cases, particularly with hindered substrates or specific nucleophiles, more complex kinetic profiles may be observed. For instance, studies on related systems have shown that product ratios can arise from kinetic differences in competing reaction pathways (e.g., ipso- vs. tele-substitution), rather than from thermodynamic product stability. acs.org
Isotopically-labeled compounds can be used in metabolic and reaction kinetic studies to elucidate reaction pathways. google.com Furthermore, computational studies combining X-ray scattering theory with molecular dynamics simulations are emerging as powerful tools to resolve the structural changes and electron density evolution during chemical reactions on ultrafast timescales for molecules like pyrazine. acs.org
| Mechanistic Aspect | Description | Influencing Factors |
| Reaction Pathway | Primarily Nucleophilic Aromatic Substitution (SNAr). | Electron-deficient pyrazine ring, nature of nucleophile and leaving group. |
| Intermediate | Meisenheimer Complex (negatively charged, non-aromatic). | Stability is key; stabilized by resonance with pyrazine nitrogens. |
| Rate-Determining Step | Formation of the Meisenheimer complex. | Energy barrier to disrupt aromaticity. |
| Kinetics | Generally second-order overall (first-order in substrate and nucleophile). | Nucleophile strength, solvent polarity, temperature. |
| Regioselectivity (C5 vs. C6) | Governed by the relative stability of the two possible Meisenheimer intermediates. | Electronic effects of substituents, steric hindrance. |
Role of 6 Bromo 5 Chloropyrazin 2 Amine As a Strategic Synthetic Precursor
Construction of Novel Heterocyclic Systems Incorporating the Pyrazine (B50134) Core
The inherent reactivity of 6-bromo-5-chloropyrazin-2-amine facilitates its use in the construction of various fused heterocyclic systems. The amino group and the adjacent halogen atom can participate in cyclization reactions to form new rings fused to the pyrazine core. A prominent example is the synthesis of pteridines (pyrazino[2,3-d]pyrimidines), which are significant scaffolds in many biologically active compounds. researchgate.netnih.gov The general synthetic strategy involves the condensation of a substituted 2-aminopyrazine (B29847) with a suitable dicarbonyl compound or its equivalent. mdpi.com For instance, reaction of this compound with a 1,2-dicarbonyl compound could lead to the formation of a brominated and chlorinated pteridine (B1203161) derivative, which can be further functionalized.
Another important class of fused heterocycles accessible from pyrazine precursors are pyrazino[2,3-d]pyridazines. documentsdelivered.comorganic-chemistry.orgnih.gov The synthesis of these systems often involves the reaction of a diaminopyrazine with a 1,2-dicarbonyl compound. While this compound itself is not a diamine, it can be chemically modified to introduce a second amino or a related nucleophilic group, which can then undergo cyclization to form the pyridazine (B1198779) ring. The presence of the halogen atoms offers handles for subsequent modifications of the resulting fused heterocyclic system.
The pyrazine ring itself is a key component in a variety of more complex heterocyclic structures that have been the focus of total synthesis efforts and the development of new synthetic methodologies. nih.govnih.gov
Utilization as a Chemical Scaffold in Medicinal Chemistry Research
The pyrazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically used drugs and biologically active compounds. nih.govresearchgate.netnordmann.global Its ability to act as a hydrogen bond acceptor and its geometrically defined structure make it an ideal core for designing ligands that can interact with biological targets such as enzymes and receptors. This compound provides a readily available and highly functionalized starting point for the synthesis of novel drug candidates.
In modern drug discovery, the generation of compound libraries for high-throughput screening is a critical step in identifying new lead compounds. Diversity-oriented synthesis (DOS) is a strategy used to create structurally diverse collections of molecules. nih.gov this compound is an excellent substrate for building such libraries due to its multiple points of diversification.
The bromine and chlorine atoms can be selectively functionalized using a variety of transition metal-catalyzed cross-coupling reactions. For example, the more reactive bromine atom can undergo Suzuki or Stille coupling to introduce aryl or heteroaryl groups, while the chlorine atom remains intact for a subsequent, different coupling reaction. tandfonline.com The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions. This sequential and selective functionalization allows for the rapid generation of a large number of distinct compounds from a single, common precursor, which can then be screened for biological activity against various therapeutic targets.
The aminopyrazine scaffold is a key structural feature in a number of potent and selective enzyme inhibitors. This compound has been utilized as a precursor in the synthesis of molecules targeting kinases and phosphatases involved in cancer cell signaling pathways.
Akt Inhibitors: The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. researchgate.net Consequently, Akt has emerged as a major target for anticancer drug development. Several potent Akt inhibitors are based on a pyrazine core. The synthesis of these inhibitors often involves the use of substituted aminopyrazines as key intermediates. nih.govnih.gov While specific syntheses starting directly from this compound are proprietary, the general synthetic routes for related compounds indicate that it would serve as a valuable starting material for creating analogs for structure-activity relationship (SAR) studies. Deep learning-driven scaffold hopping has also been employed in the discovery of novel Akt kinase inhibitors, showcasing the importance of diverse chemical building blocks. bldpharm.com
SHP2 Inhibitors: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is another important oncology target. It is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Allosteric inhibitors of SHP2 have shown promise as a new class of anticancer agents. Structure-based design has led to the development of highly potent and selective SHP2 inhibitors based on an aminopyrazine scaffold. nih.govresearchgate.net These inhibitors bind to an allosteric tunnel in the enzyme, stabilizing it in an inactive conformation. nih.gov The synthesis of these complex molecules often relies on building blocks like this compound, where the amino group and halogen atoms are crucial for constructing the final inhibitor structure and establishing key interactions with the protein. nih.gov
| Enzyme Target | Inhibitor Scaffold | Role of this compound |
| Akt (Protein Kinase B) | Pyrazine-based heterocycles | Precursor for the core scaffold, allowing for diversification to optimize potency and selectivity. nih.gov |
| SHP2 | Aminopyrazine derivatives | Key building block for constructing allosteric inhibitors that bind to the enzyme's regulatory domain. nih.govresearchgate.net |
Applications in Agrochemical Research as a Building Block for Active Molecules
The pyrazine heterocycle is also found in a variety of agrochemicals, including pesticides and herbicides. google.comgoogleapis.com The biological activity of these compounds is often dependent on the substitution pattern around the pyrazine ring. This compound serves as a useful intermediate for the synthesis of novel agrochemical candidates. The halogen atoms can be displaced by various nucleophiles to introduce ether, thioether, or other functional groups, while the amino group can be modified to tune the molecule's properties. google.com The ability to systematically vary these substituents allows for the optimization of activity against target pests while potentially improving environmental safety profiles. For instance, a patent describes a series of halo-chlorinated methyl pyrazines and their derivatives as effective pesticides. google.com
Exploration in Materials Science Research for Novel Organic Materials
In recent years, there has been growing interest in the use of nitrogen-containing heterocycles as building blocks for novel organic materials with interesting electronic and photophysical properties. Pyrazine derivatives have been investigated for their potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. acs.orguky.eduresearchgate.net
The electron-deficient nature of the pyrazine ring makes it a useful component in the design of n-type organic semiconductors. acs.org The introduction of bromine and chlorine atoms, as in this compound, can further modulate the electronic properties of the resulting materials. These halogen atoms can also serve as reactive handles for polymerization or for the introduction of other functional groups to fine-tune the material's properties, such as its solubility, thermal stability, and solid-state packing. Pyrazine-based units have been incorporated into hole transport layers for perovskite solar cells and as components of covalent organic frameworks (COFs) for electronic applications. epa.govnih.gov The development of new pyrazine-based materials is an active area of research, with the goal of creating next-generation organic electronic devices.
Advanced Spectroscopic and Structural Elucidation Methodologies
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Structures
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals non-covalent interactions such as hydrogen bonding, which dictate the supramolecular architecture.
A search of crystallographic databases indicates that a dedicated single-crystal X-ray structure for 6-Bromo-5-chloropyrazin-2-amine has not been publicly reported. However, based on studies of similar aminopyrazines and halogenated aromatic compounds, several structural features can be predicted. researchgate.netnih.govmdpi.com The central pyrazine (B50134) ring is expected to be planar. The exocyclic amino group's nitrogen atom would lie close to this plane. In the solid state, it is highly probable that intermolecular hydrogen bonds of the N-H···N type would form between the amino group of one molecule and a ring nitrogen of an adjacent molecule, leading to the formation of chains or dimeric motifs. researchgate.net
Table 1: Predicted Crystallographic and Structural Parameters for this compound
| Parameter | Predicted Feature/Value | Basis of Prediction |
|---|---|---|
| Molecular Geometry | Planar pyrazine ring | Typical for aromatic heterocycles |
| Intermolecular Interactions | N-H···N hydrogen bonding | Observed in crystal structures of 2-aminopyrazine (B29847) and its derivatives researchgate.net |
| Supramolecular Motif | Formation of dimers or extended chains | Common packing motif for molecules with hydrogen bond donors and acceptors |
| Bond Length C-Br | ~1.85 - 1.90 Å | Typical C-Br bond length in aromatic systems |
| Bond Length C-Cl | ~1.70 - 1.75 Å | Typical C-Cl bond length in aromatic systems |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments
NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N spectra, the connectivity and chemical environment of each atom can be determined.
¹H NMR Spectroscopy: The molecule contains two distinct types of protons: one aromatic proton on the pyrazine ring (H-3) and two protons of the amino group (-NH₂). The H-3 proton is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be significantly downfield, influenced by the electron-withdrawing effects of the two ring nitrogens and the adjacent halogen atoms. The amino protons typically appear as a broad singlet, and their chemical shift is variable, depending on factors like solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The molecule has four unique carbon atoms in the pyrazine ring. The chemical shifts are influenced by the attached substituents (-NH₂, -Cl, -Br). The carbon atom bonded to the amino group (C-2) is expected to be shielded relative to the others. The carbons attached to the electronegative halogens (C-5 and C-6) will be significantly deshielded. The remaining carbon (C-3) will also exhibit a characteristic downfield shift.
¹⁵N NMR Spectroscopy: This technique could distinguish the three different nitrogen environments: the two aromatic ring nitrogens and the exocyclic amino nitrogen. However, this experiment is less common and no data is available for prediction.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Atom Position | Predicted Shift (ppm) | Multiplicity | Rationale for Prediction |
|---|---|---|---|---|
| ¹H | H-3 | ~8.0 - 8.5 | Singlet (s) | Aromatic proton in electron-deficient, highly substituted pyrazine ring spectrabase.com |
| ¹H | -NH₂ | ~5.0 - 7.0 | Broad Singlet (br s) | Typical range for primary aromatic amines; broadening due to quadrupole effects and exchange |
| ¹³C | C-2 | ~150 - 155 | Quaternary | Carbon attached to electron-donating NH₂ group |
| ¹³C | C-3 | ~130 - 135 | CH | Aromatic CH in a highly substituted ring |
| ¹³C | C-5 | ~120 - 125 | Quaternary | Carbon attached to Cl; deshielded by halogen modgraph.co.uk |
| ¹³C | C-6 | ~110 - 115 | Quaternary | Carbon attached to Br; deshielded but influenced by heavy atom effect modgraph.co.uk |
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman) for Molecular Vibrations
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making these techniques powerful tools for structural confirmation. nih.gov
Detailed vibrational analyses have been performed on closely related molecules such as 2-amino-5-chloropyridine. core.ac.ukresearchgate.netnih.gov By comparing the structure of this compound to these analogues, a reliable assignment of its expected vibrational bands can be made. Key expected vibrations include the symmetric and asymmetric stretching of the N-H bonds in the amino group, the C-H stretching of the pyrazine ring, various ring stretching modes (C=N and C=C), and the characteristic C-Cl and C-Br stretching vibrations at lower frequencies.
Table 3: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) | Reference/Basis |
|---|---|---|---|
| N-H Asymmetric Stretch | 3450 - 3550 | Medium / Weak | Primary aromatic amines core.ac.uk |
| N-H Symmetric Stretch | 3350 - 3450 | Medium / Weak | Primary aromatic amines core.ac.uk |
| C-H Aromatic Stretch | 3050 - 3100 | Weak / Medium | Aromatic heterocycles |
| -NH₂ Scissoring | 1610 - 1650 | Strong / Medium | Characteristic amine bending core.ac.uk |
| Pyrazine Ring Stretch (C=N, C=C) | 1400 - 1600 | Strong / Strong | Fundamental ring vibrations researchgate.net |
| C-N Stretch (Amine) | 1250 - 1350 | Strong / Medium | Aromatic amine C-N bond |
| C-Cl Stretch | 650 - 750 | Strong / Strong | Aromatic chloro-substituents core.ac.uk |
| C-Br Stretch | 500 - 600 | Strong / Strong | Aromatic bromo-substituents |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For a molecule like this compound, the key electronic transitions are π → π* and n → π*. researchgate.net
The pyrazine ring contains π bonds and nitrogen atoms with non-bonding (n) electron pairs. The conjugated π system of the ring will give rise to intense π → π* transitions. The presence of the amino group (-NH₂), an auxochrome, is expected to cause a bathochromic (red) shift of these transitions to longer wavelengths compared to unsubstituted pyrazine. The lone pairs on the nitrogen atoms allow for lower energy n → π* transitions, which are typically weaker in intensity. The halogen substituents also contribute to a red shift. Therefore, the UV-Vis spectrum is predicted to show strong absorptions corresponding to π → π* transitions and weaker, lower-energy bands corresponding to n → π* transitions.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Predicted λₘₐₓ Range (nm) | Expected Molar Absorptivity (ε) | Involved Orbitals |
|---|---|---|---|
| π → π | 250 - 350 | High ( > 5,000 M⁻¹cm⁻¹) | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital |
| n → π | 350 - 450 | Low ( < 1,000 M⁻¹cm⁻¹) | Promotion of a non-bonding electron (from N) to a π anti-bonding orbital |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. libretexts.org
For this compound (C₄H₃BrClN₃), the molecular ion peak is the most critical piece of information. Due to the natural isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), the molecular ion will appear as a distinct cluster of peaks. ucalgary.cacsbsju.edu The most abundant peak (M⁺) will correspond to the molecule containing the ⁷⁹Br and ³⁵Cl isotopes. There will be a significant peak at M+2 (from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) and another at M+4 (from ⁸¹Br/³⁷Cl). The relative intensity ratio of the M:M+2:M+4 peaks is predicted to be approximately 3:4:1, which is a definitive signature for a compound containing one bromine and one chlorine atom. libretexts.org
Fragmentation would likely proceed through the loss of the halogen atoms or the elimination of small neutral molecules like HCN from the pyrazine ring. libretexts.orglibretexts.org
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion / Fragment | Predicted m/z Value | Description |
|---|---|---|
| [M]⁺ (C₄H₃⁷⁹Br³⁵ClN₃)⁺ | 207 | Molecular ion with most abundant isotopes |
| [M+2]⁺ | 209 | Isotopic peak due to ⁸¹Br or ³⁷Cl |
| [M+4]⁺ | 211 | Isotopic peak due to ⁸¹Br and ³⁷Cl |
| [M - Br]⁺ | 128/126 | Loss of a bromine radical |
| [M - Cl]⁺ | 172/174 | Loss of a chlorine radical |
| [M - HCN]⁺ | 180/182/184 | Loss of hydrogen cyanide from the ring |
Computational and Theoretical Investigations of 6 Bromo 5 Chloropyrazin 2 Amine and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the properties of molecules. By employing functionals like B3LYP combined with various basis sets, researchers can accurately model the characteristics of 6-bromo-5-chloropyrazin-2-amine and its derivatives. science.govnih.gov
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy state on the potential energy surface. For this compound, this optimization provides precise data on bond lengths, bond angles, and dihedral angles. science.gov The geometry is optimized using methods such as the B3LYP functional with basis sets like 6-311++G(d,p). science.gov These calculated parameters often show excellent agreement with experimental data obtained from techniques like X-ray diffraction.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C-Br | ~1.89 Å |
| C-Cl | ~1.73 Å | |
| C-N (ring) | ~1.33 - 1.34 Å | |
| C-C (ring) | ~1.40 Å | |
| C-NH₂ | ~1.36 Å | |
| Bond Angles | N-C-C | ~120° - 123° |
| C-N-C | ~116° - 118° | |
| Cl-C-C | ~119° | |
| Br-C-N | ~118° | |
| Dihedral Angles | H-N-C-C | ~0° or 180° |
Note: These values are illustrative and based on typical DFT calculations for similar halogenated heterocyclic compounds.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. science.gov These calculations help in the assignment of vibrational modes observed in experimental spectra. nih.govresearchgate.net Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or torsion of chemical bonds. A detailed interpretation of the FT-IR and FT-Raman spectra can be achieved by comparing the computed wavenumbers with experimental results. science.gov
Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | -NH₂ | ~3550 |
| N-H Symmetric Stretch | -NH₂ | ~3450 |
| C-H Stretch | Pyrazine (B50134) Ring | ~3100 |
| N-H Scissoring | -NH₂ | ~1640 |
| C=N/C=C Ring Stretch | Pyrazine Ring | ~1550 - 1400 |
| C-Cl Stretch | C-Cl | ~750 |
| C-Br Stretch | C-Br | ~650 |
Note: Calculated frequencies are often scaled to better match experimental data.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. science.gov For this compound, the HOMO is typically localized on the amino group and the pyrazine ring, while the LUMO is distributed across the ring, particularly near the halogen-substituted carbon atoms. This distribution helps predict the sites for electrophilic and nucleophilic attacks.
Table 3: Representative FMO Properties Calculated by DFT
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | ~ -6.5 eV | Electron-donating ability |
| ELUMO | ~ -1.8 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.7 eV | Chemical stability and reactivity |
Note: These values are representative for this class of compounds.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. science.gov These maps are valuable for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions are found around the nitrogen atoms of the pyrazine ring and the exocyclic amino group. science.gov Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. Such positive regions are expected near the hydrogen atoms of the amino group. The halogen atoms present a region of slight positive potential on their outermost surface (the σ-hole), which is important for halogen bonding.
Mechanistic Studies of Chemical Reactions via Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. This compound serves as a building block in various synthetic pathways, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. mdpi.commdpi.com
DFT calculations can be used to model the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies. For example, in a Suzuki coupling, computational studies can predict the relative ease of oxidative addition at the C-Br versus the C-Cl bond. Such predictions indicate that oxidative addition of a palladium catalyst is significantly more favorable at the more reactive C-Br bond, allowing for regioselective functionalization. scispace.com Computational models can also predict the free energy of activation (ΔG‡), which helps in understanding how factors like the choice of catalyst, solvent, and protecting groups influence reaction rates and selectivity. scispace.com In other reactions, like thioetherification, computational studies have helped to propose novel mechanisms, such as a proton transfer dual ionization (PTDI) SNAr pathway, by analyzing the reaction kinetics and energetics. scispace.com
Analysis of Intermolecular Interactions: Hydrogen and Halogen Bonding
The solid-state structure and properties of this compound and its derivatives are heavily influenced by non-covalent intermolecular interactions, primarily hydrogen bonds and halogen bonds. mdpi.com
Hydrogen Bonding: The amino group (-NH₂) on the pyrazine ring is an excellent hydrogen bond donor, while the ring nitrogen atoms are effective hydrogen bond acceptors. libretexts.org This allows for the formation of robust hydrogen-bonding networks. A common motif observed in related aminopyrazine structures is the self-complementary dimerization through a pair of N-H∙∙∙N bonds, which can be described with the graph set notation R²₂(8). mdpi.comresearchgate.net These interactions can link molecules into one-dimensional chains or more complex two-dimensional sheets. mdpi.com
Halogen Bonding: The bromine and chlorine atoms on the pyrazine ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where the halogen atom interacts with a Lewis base, such as a nitrogen atom or another halogen on an adjacent molecule. mdpi.comresearchgate.net In coordination complexes, for instance, interactions such as C-Cl∙∙∙Br-Cu have been observed, where the distance is less than the sum of the van der Waals radii of the involved atoms. mdpi.com These cooperative halogen bonds, often working in concert with hydrogen bonds, play a critical role in stabilizing the crystal lattice and directing the formation of specific supramolecular architectures. mdpi.comresearchgate.net
Theoretical Frameworks for Supramolecular Assembly
The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures, known as supramolecular assembly, is governed by a variety of intermolecular interactions. For pyrazine derivatives, these assemblies are primarily driven by hydrogen and halogen bonds. acs.orgmdpi.com Theoretical frameworks are essential for elucidating the nature and strength of these interactions.
Density Functional Theory (DFT) is a cornerstone for these investigations. It is widely used to analyze the geometries and energies of supramolecular assemblies. mdpi.com DFT calculations can predict how molecules like this compound will interact, for example, by forming hydrogen-bonded dimers through their amino groups, a common motif described by the R²₂(8) graph set notation. mdpi.com Furthermore, DFT helps in understanding the role of halogen atoms in forming halogen bonds (e.g., Br···Br, Br···N, C-Cl···Br) which are critical in directing the crystal architecture. acs.orgmdpi.com
The concept of the σ-hole is a key theoretical principle for understanding halogen bonding. mdpi.com A σ-hole is a region of positive electrostatic potential on a halogen atom, located opposite to the covalent bond. researchgate.net The strength of this positive potential (V_s,max) correlates with the strength of the subsequent halogen bond. nih.govacs.orgacs.org Theoretical calculations of the molecular electrostatic potential (MEP) surface are used to visualize these σ-holes and predict the directionality and likelihood of halogen bond formation. mdpi.comresearchgate.net
Energy Decomposition Analysis (EDA) is another theoretical tool used to partition the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. researchgate.netmdpi.com This analysis reveals the fundamental nature of the non-covalent interactions, showing, for instance, that electrostatic energy is often the dominant stabilizing force in the supramolecular synthons formed by pyrazine derivatives. mdpi.com
The accompanying table details typical non-covalent interactions investigated in pyrazine derivatives using theoretical methods.
| Interaction Type | Donor/Acceptor Groups | Typical Calculated Interaction Energy (kcal/mol) | Theoretical Method |
| Hydrogen Bond | N-H···N | - | DFT, QTAIM mdpi.commdpi.com |
| Hydrogen Bond | N-H···Br-Cu | - | DFT mdpi.com |
| Halogen Bond | C-Cl···Br-Cu | - | DFT mdpi.com |
| Halogen Bond | C-I···N | - | DFT nih.govacs.org |
| Chalcogen Bond | Se···N | -0.89 to -2.19 | CCSD(T) mdpi.comresearchgate.net |
| π-π Stacking | Pyrazine Ring···Pyrazine Ring | - | DFT, NCI Plot mdpi.com |
Table 1: Theoretical Investigation of Non-Covalent Interactions in Pyrazine Derivatives and Related Heterocycles.
Predictive Models for Crystal Packing and Non-Covalent Interactions
Predicting how molecules will arrange themselves in a crystal (crystal packing) is a significant challenge in materials science. Computational models are increasingly employed to forecast these structures and the underlying non-covalent interactions.
Crystal Structure Prediction (CSP) methodologies use computational algorithms to generate and rank possible crystal packings based on their lattice energies. ucl.ac.uk These methods often involve an initial search using force fields followed by more accurate quantum mechanical optimization (e.g., using DFT) of the most promising structures. ucl.ac.ukresearchgate.net For complex molecules like pyrazine derivatives, CSP can help identify potential polymorphs—different crystal structures of the same compound—which can have vastly different physical properties.
Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to link molecular descriptors to specific properties, such as biological activity or physical characteristics. researchgate.netjapsonline.com In the context of crystal engineering, 3D-QSAR models can be developed to correlate steric and electrostatic fields around the molecule with its packing behavior or the stability of its supramolecular assemblies. japsonline.com
Machine Learning (ML) models, such as those using the XGBoost algorithm, are emerging as powerful predictive tools. bohrium.com By training on datasets of known crystal structures, these models can learn the complex relationships between molecular features (like substituents and conformation) and crystal properties (like packing density and photochromism). bohrium.com For pyrazine derivatives, ML models have shown high accuracy in predicting how different substituents will influence crystal packing, noting that pyrazine groups tend to promote densely packed, planar structures. bohrium.com
To visualize and quantify the non-covalent interactions that determine crystal packing, several computational tools are employed:
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the electron density topology to define atomic basins and the paths of maximum electron density between them (bond paths). acs.orgscielo.org.mx The presence of a bond critical point between two atoms is evidence of an interaction, and the properties at this point can be used to characterize the strength and nature of non-covalent bonds. scielo.org.mx
Non-Covalent Interaction (NCI) Plot: The NCI plot is a visualization technique based on the electron density and its reduced density gradient (RDG). mdpi.comscielo.org.mx It generates isosurfaces that highlight regions of space involved in different types of non-covalent interactions, such as strong hydrogen bonds, weaker van der Waals forces, and destabilizing steric clashes. mdpi.com
The table below summarizes various computational models and tools used to analyze the crystal packing of pyrazine derivatives.
| Model/Tool | Principle | Application | Predicted Parameters |
| Crystal Structure Prediction (CSP) | Energy minimization of generated crystal packings | Polymorph screening, structure determination | Lattice energy, space group, cell parameters ucl.ac.uk |
| QSAR | Statistical correlation of descriptors with properties | Predicting biological activity or physical properties | R², RMSE researchgate.net |
| Machine Learning (e.g., XGBoost) | Algorithm-based pattern recognition from data | Predicting photochromism, packing density | Accuracy, F1 Score bohrium.com |
| Hirshfeld Surface Analysis | Partitioning of crystal electron density | Visualizing and quantifying intermolecular contacts | 2D fingerprint plots, enrichment ratios researchgate.net |
| QTAIM | Topological analysis of electron density | Characterizing bond paths and critical points | Bond critical point properties (ρ, ∇²ρ) scielo.org.mx |
| NCI Plot | Analysis of the reduced density gradient | Visualizing regions of non-covalent interactions | RDG isosurfaces mdpi.com |
Table 2: Predictive Models and Computational Tools for Crystal Packing Analysis.
Future Research Directions and Emerging Challenges in the Field
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Pyrazin-2-amines
The traditional synthesis of halogenated pyrazines often involves multi-step processes with harsh reaction conditions, leading to significant waste generation. A major challenge and a key area of future research is the development of novel, sustainable, and economically viable synthetic methods. The focus is shifting towards green chemistry principles to minimize the environmental impact of chemical processes.
Key research areas include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. mdpi.com The application of microwave-assisted synthesis to the halogenation and amination of pyrazine (B50134) cores is a promising avenue for efficient production.
Continuous Flow Chemistry: Flow chemistry offers numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. mdpi.com Developing continuous flow methods for the synthesis of 6-bromo-5-chloropyrazin-2-amine could lead to more efficient and sustainable industrial production.
Biocatalysis: The use of enzymes to catalyze chemical reactions is a cornerstone of green chemistry. mdpi.com Exploring enzymatic routes for the regioselective halogenation or amination of pyrazine rings could provide highly specific and environmentally friendly synthetic pathways.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. nih.gov Research into photocatalytic C-H halogenation or amination of pyrazine derivatives could offer novel and sustainable synthetic strategies.
| Sustainable Synthetic Methodology | Potential Advantages | Research Focus for Halogenated Pyrazin-2-amines |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields mdpi.com | Optimization of microwave parameters for halogenation and amination steps. |
| Continuous Flow Chemistry | Improved safety, scalability, and process control mdpi.com | Design and implementation of flow reactors for the synthesis of pyrazine intermediates. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste mdpi.com | Discovery and engineering of enzymes for regioselective functionalization of the pyrazine core. |
| Photocatalysis | Use of visible light, mild conditions, novel reactivity nih.gov | Development of photocatalytic systems for direct C-H halogenation and amination of pyrazines. |
Exploration of Unprecedented Derivatization Strategies and Reaction Pathways
The functionalization of the this compound core is crucial for creating a diverse range of molecules with tailored properties. Future research will focus on exploring novel derivatization strategies and reaction pathways that go beyond traditional methods.
Key areas of exploration include:
Late-Stage Functionalization: Developing methods for the selective introduction of functional groups at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of analogues. C-H functionalization is a particularly attractive strategy for this purpose. mdpi.com
Novel Cross-Coupling Reactions: While traditional cross-coupling reactions are widely used, there is a need to explore new catalytic systems that are more efficient, operate under milder conditions, and are tolerant of a wider range of functional groups. mdpi.comtandfonline.com
Domino and Multicomponent Reactions: These reactions, where multiple bonds are formed in a single operation, offer a highly efficient way to build molecular complexity. nih.gov Designing new domino and multicomponent reactions involving halogenated pyrazin-2-amines could lead to the rapid synthesis of complex heterocyclic systems.
Photoredox and Electrochemical Synthesis: These emerging techniques provide unique reactivity patterns and can often be performed under mild conditions. Exploring the application of photoredox catalysis and electrosynthesis for the derivatization of this compound could open up new avenues for molecular design.
Integration of Advanced Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. acs.orgiscientific.orgwiley.comnih.gov For complex molecules like derivatives of this compound, these technologies can significantly accelerate the discovery and optimization of synthetic routes.
Future integration of AI and ML will focus on:
Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can analyze a target molecule and propose viable synthetic pathways by drawing on vast databases of chemical reactions. acs.orgiscientific.orgacs.org This can help chemists to identify novel and more efficient routes to complex pyrazine derivatives.
Reaction Outcome and Condition Prediction: Machine learning models can be trained to predict the outcome of a chemical reaction, including the expected yield and potential byproducts, as well as to recommend optimal reaction conditions. acs.org This can reduce the number of trial-and-error experiments required in the lab.
Autonomous Synthesis: The combination of AI-driven synthesis planning with automated robotic platforms has the potential to create fully autonomous systems for chemical synthesis. wiley.com This would allow for the rapid and efficient production of novel pyrazine-based compounds for screening and development.
| AI/ML Application | Function | Impact on Halogenated Pyrazine-2-amine Research |
| Computer-Aided Synthesis Planning (CASP) | Proposes synthetic routes for target molecules. acs.orgiscientific.orgacs.org | Accelerates the design of efficient syntheses for complex derivatives. |
| Reaction Prediction | Predicts reaction outcomes and optimal conditions. acs.org | Minimizes experimental optimization and resource expenditure. |
| Autonomous Synthesis | Integrates AI with robotic platforms for automated synthesis. wiley.com | Enables high-throughput synthesis of compound libraries for screening. |
Expanding the Scope of Applications in Emerging Areas of Chemical Science beyond Traditional Domains
While halogenated pyrazines have established applications in pharmaceuticals and agrochemicals, future research will aim to expand their utility into new and emerging areas of chemical science. The unique electronic and structural properties of the pyrazine ring make it an attractive scaffold for the development of novel functional materials.
Potential emerging applications include:
Materials Science: Pyrazine-based compounds are being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). lifechemicals.com The introduction of bromine and chlorine atoms in this compound can be used to tune the electronic properties of these materials.
Chemical Sensing: The pyrazine nitrogen atoms can act as hydrogen bond acceptors and metal coordination sites, making pyrazine derivatives promising candidates for the development of chemical sensors for the detection of various analytes.
Catalysis: Pyrazine-containing ligands can be used to create novel metal complexes with unique catalytic properties. The electronic and steric environment of the metal center can be fine-tuned by modifying the substituents on the pyrazine ring.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-5-chloropyrazin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves halogenation of pyrazine precursors under controlled conditions. For example, bromination and chlorination can be performed sequentially using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂). Microwave-assisted synthesis has been shown to enhance reaction efficiency and yield compared to traditional thermal methods . Purification via column chromatography (silica gel, eluent: DCM/hexane) or recrystallization (ethanol/water) is critical to achieving >95% purity. Reaction temperature and stoichiometric ratios of halogenating agents must be optimized to minimize byproducts such as dihalogenated analogs .
Q. How can structural analogs of this compound be identified for comparative studies?
- Methodological Answer : Analogs can be selected based on halogen substitution patterns (e.g., 5-bromo-6-fluoropyrazin-2-amine, 6-bromo-5-methylpyridin-2-amine) or functional group variations (e.g., amino vs. methyl groups). Databases like SciFinder or Reaxys should be queried using SMILES or InChI keys. Key structural parameters include halogen electronegativity, steric effects, and aromatic ring substitution positions. For example, replacing chlorine with fluorine alters electronic properties but retains similar steric bulk .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the amine group (δ ~5.5 ppm for NH₂) and halogen positions (deshielding effects on adjacent carbons).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (C₄H₃BrClN₃; [M+H]⁺ = 223.89).
- IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) are diagnostic .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : SC-XRD using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, particularly for distinguishing between bromine and chlorine positions on the pyrazine ring. Data collection at 100 K reduces thermal motion artifacts. For example, Br-C and Cl-C bond lengths are typically ~1.89 Å and ~1.74 Å, respectively. Twinning or disorder in crystals may require iterative refinement cycles .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. Fukui indices identify nucleophilic/electrophilic sites, while frontier molecular orbital (FMO) analysis predicts regioselectivity in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) should be modeled using the polarizable continuum model (PCM) .
Q. How should researchers address contradictory data in solubility or stability studies of halogenated pyrazinamines?
- Methodological Answer : Contradictions often arise from solvent polarity, pH, or light exposure. For example, this compound may degrade in DMSO under acidic conditions. A systematic approach includes:
- Control Experiments : Repeat studies under inert atmospheres (N₂/Ar) and with UV-vis monitoring.
- HPLC-UV/MS : Quantify degradation products (e.g., dehalogenated species).
- Statistical Analysis : Use ANOVA to compare batch-to-batch variability .
Q. What strategies mitigate challenges in synthesizing this compound derivatives for drug discovery?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
